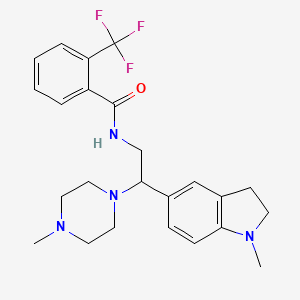

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core, a 1-methylindolin-5-yl moiety, and a 4-methylpiperazine group. Key structural attributes include:

- Trifluoromethyl benzamide: Enhances metabolic stability and lipophilicity, promoting blood-brain barrier penetration.

- 1-Methylindolin-5-yl: A bicyclic indoline substituent that may confer steric and electronic effects for receptor selectivity.

- 4-Methylpiperazine: A modified piperazine ring, likely influencing solubility and basicity compared to unsubstituted analogs.

While direct pharmacological data for this compound are unavailable, its design aligns with strategies for optimizing CNS drug candidates, balancing receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N4O/c1-29-11-13-31(14-12-29)22(17-7-8-21-18(15-17)9-10-30(21)2)16-28-23(32)19-5-3-4-6-20(19)24(25,26)27/h3-8,15,22H,9-14,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJUYLBWVDNCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Imidazole Derivatives

Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. They have become an important synthon in the development of new drugs.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Overview

The compound features a unique structure comprising an indoline moiety, a piperazine ring, and a trifluoromethyl-substituted benzamide. This combination is hypothesized to enhance its bioactivity through synergistic effects on multiple biological targets.

| Component | Structure Features | Biological Activity |

|---|---|---|

| Indoline | Core structure | Antimicrobial, anticancer |

| Piperazine | Ring system | Antidepressant, anxiolytic |

| Trifluoromethyl benzamide | Functional group | Anti-inflammatory |

Biological Activities

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

- Antiviral Properties : Derivatives of indole and piperazine have shown effectiveness against various viral infections.

- Anticancer Activity : Compounds with indoline structures have been documented to inhibit specific kinases involved in cancer cell proliferation.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties comparable to established drugs like indomethacin.

- Antimicrobial Effects : Indole derivatives are known for their antimicrobial activity against a range of pathogens.

The mechanisms underlying the biological activities of this compound can be attributed to its interactions with various biological targets:

- Kinase Inhibition : The compound may inhibit kinases that play critical roles in cancer signaling pathways.

- Receptor Modulation : It is likely to interact with neurotransmitter receptors, contributing to its antidepressant effects.

- Enzyme Inhibition : The anti-inflammatory properties may result from the inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study 1 : A study on indole derivatives demonstrated significant binding affinities to cancer-related kinases, suggesting that modifications like trifluoromethyl substitution could enhance efficacy against tumors.

- Study 2 : Research on piperazine derivatives highlighted their antidepressant and anxiolytic effects in preclinical models, indicating that the piperazine component could contribute positively to mental health applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Benzamide Derivatives

*Calculated based on structural formula.

Structural Variations and Implications

a) Core Benzamide Modifications

- Target Compound vs. 7k (): The target compound replaces 7k’s pyridinyl group with a 1-methylindolin-5-yl moiety, which introduces a bicyclic structure. The 4-methylpiperazine in the target compound (vs. 7k’s trifluoromethylphenyl-piperazine) reduces aromatic bulk, possibly enhancing solubility and reducing off-target interactions.

b) Piperazine Substitutions

c) Trifluoromethyl Positioning

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) :

- In contrast, ’s simpler analogs (e.g., 362.28 g/mol) may exhibit better absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.